molecular formula C35H67ClO4 B589694 1,3-Dipalmitoyl-2-chloropropanediol CAS No. 169471-41-4

1,3-Dipalmitoyl-2-chloropropanediol

Cat. No.: B589694
CAS No.: 169471-41-4
M. Wt: 587.367
InChI Key: KHSGNNSVSOVARW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dipalmitoyl-2-chloropropanediol can be synthesized through the esterification of hexadecanoic acid (palmitic acid) with 2-chloro-1,3-propanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of palmitic acid with 2-chloro-1,3-propanediol in the presence of an acid catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dipalmitoyl-2-chloropropanediol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and function . Additionally, it may act as a substrate or inhibitor for enzymes involved in fatty acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dipalmitoyl-2-chloropropanediol is unique due to its specific structure, which includes a chlorinated propanediol backbone esterified with palmitic acid. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

18-chloro-17,17-dihydroxypentatriacontane-16,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(37)31-33(36)35(39,40)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,39-40H,3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSGNNSVSOVARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCC)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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